molecular formula C10H16N4 B1615930 4-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 14549-59-8

4-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1615930
CAS No.: 14549-59-8
M. Wt: 192.26 g/mol
InChI Key: UAJACUSQLFALEQ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H16N4 . It has a molecular weight of 192.26 g/mol . The IUPAC name for this compound is 4-(4-methyl-1-piperazinyl)-3-pyridinylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 . This compound has one rotatable bond, four hydrogen bond acceptors, and one hydrogen bond donor .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 45.4 Ų and a complexity of 177 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Histamine Receptor Ligands A study explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, aiming to develop potent anti-inflammatory and antinociceptive agents. The research highlighted compound optimization, leading to derivatives with significant in vitro potency and activity in animal models for inflammation and pain, indicating the therapeutic potential of H4R antagonists in these domains (Altenbach et al., 2008).

Chiral Analysis Another study used (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for the ultrasensitive detection of chiral amines by HPLC-MS/MS. This research illustrates the compound's application in analyzing chiral metabolites, such as (R)-1-aminoindan, in biological samples, providing insights into drug metabolism and pharmacokinetics (Jin et al., 2020).

Chemical Synthesis and Material Science

Organic Synthesis Research on the synthesis and structure-activity relationship of 2,4-disubstituted pyrimidine derivatives demonstrated their dual activity as cholinesterase and Aβ-aggregation inhibitors, targeting Alzheimer's disease. The study underscores the utility of 4-(4-Methylpiperazin-1-yl)pyridin-3-amine derivatives in developing treatments for neurodegenerative disorders (Mohamed et al., 2011).

Material Chemistry In situ template generation via N-alkylation in the synthesis of open-framework zinc phosphites and phosphates employed cyclic amines, including this compound, showcasing its role in generating novel structure-directing agents. This study contributes to the advancement of materials chemistry, particularly in the development of new organically templated metallophosphates (Wang et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJACUSQLFALEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163062
Record name Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14549-59-8
Record name Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-4-pyridyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-4-(3-nitro-4-pyridyl)piperazine 14 (2.56 g, 11.52 mmol) in methanol (200 mL) was treated with palladium on carbon (10% wt % Degussa) (300 mg) and hydrogenated under balloon pressure at RT for 3 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 4-(4-methylpiperazin-1-yl)pyridin-3-amine 15 as a colourless solid (2.124 g, 11.05 mmol, 95.89%). MS (ES+) 193.1.
Name
1-methyl-4-(3-nitro-4-pyridyl)piperazine
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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